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(chloromethyl)nicotinonitrile
CAS No.: 1360900-22-6

Cat. No.: B1457862

Get Quote

Executive Summary & Chemical Profile

2-Chloro-5-(chloromethyl)nicotinonitrile (CAS: 1360900-22-6) is a highly versatile,
bifunctional heterocyclic building block widely utilized in the synthesis of advanced active
pharmaceutical ingredients (APIs), particularly kinase inhibitors and agrochemicals,[1]. With a
molecular weight of 187.03 g/mol and the formula C7H4CI2Nz, this scaffold features two distinct
electrophilic sites: a benzylic chloromethyl group and an activated 2-chloropyridine moiety[2],

[3].

For drug development professionals, mastering the chemoselectivity of this reagent allows for
the rapid, modular assembly of complex molecular architectures without the need for
exhaustive protecting-group chemistry.

Certificate of Analysis (COA) & Critical Quality
Attributes
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A rigorous Certificate of Analysis (COA) is the foundation of trustworthy scale-up chemistry. For
2-chloro-5-(chloromethyl)nicotinonitrile, the Critical Quality Attributes (CQAS) must account
for the intrinsic reactivity of the molecule.

Table 1: Standard COA Specification Matrix
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Analytical
Parameter

Specification Limit

Analytical Method

Causality /
Chemical
Significance

Appearance

White to pale yellow

powder

Visual Inspection

Darkening indicates
thermal degradation

or polymerization.

Chromatographic
Purity

=2 97.0%

HPLC (UV at 254 nm)

Ensures minimal
interference in
sensitive downstream
Pd-catalyzed cross-

coupling reactions.

Moisture Content

< 0.5%

Karl Fischer Titration

Critical: Excess water
leads to slow
hydrolysis of the
chloromethyl group
into a hydroxymethyl
impurity during

storage.

Isomeric Purity

Conforms to structure

1H / 3C NMR

Differentiates from the
2-chloro-6-
(chloromethyl) isomer,
which would fatally
alter the 3D geometry
of the final API.

Heavy Metals

<10 ppm

ICP-MS

Prevents transition-
metal catalyzed auto-
degradation and
ensures compliance
with ICH Q3D

guidelines.

Comparative Performance Analysis
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When designing a synthetic route, chemists must evaluate 2-chloro-5-
(chloromethyl)nicotinonitrile against its halogenated analogs. The choice dictates the
reaction's chemoselectivity, overall yield, and the stability of the intermediate[3],[4].

Table 2: Reactivity and Stability Comparison

2-Chloro-5- 2-Chloro-5- 2-Fluoro-5-
Feature (chloromethyl)nicot (bromomethyl)nico (chloromethyl)nicot
inonitrile tinonitrile inonitrile
Sn2 Reactivity ) Very High (Prone to )
] Optimal / Controlled S Optimal / Controlled
(Benzylic) dimerization)

. . i Very High (Requires
SnAr Reactivity (Aryl) High High i
cryogenic control)

< 6 months (Moisture

Shelf-Life (at 4°C) > 24 months - > 12 months
sensitive)
o Excellent (Highly Poor (Cost-prohibitive
Cost-Efficiency Moderate
scalable) for early scale-up)

The Verdict: The chloromethyl variant represents the "Goldilocks" standard. The bromomethyl
analog is hyper-reactive but suffers from a poor shelf-life due to rapid atmospheric hydrolysis.
Conversely, the 2-fluoro analog accelerates SnAr reactions but is cost-prohibitive[4],[5]. The
chloromethyl scaffold offers the optimal thermodynamic balance for sequential, chemoselective
functionalization.

Orthogonal Reactivity & Synthetic Logic

The true value of this building block lies in its orthogonal reactivity. The chloromethyl group at
the 5-position is highly susceptible to aliphatic nucleophilic substitution (S»2) under mild
conditions. In contrast, the 2-chloro position—though activated by the adjacent electron-
withdrawing 3-cyano group—requires higher thermal energy or palladium catalysis to undergo
substitution[3].
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Caption: Chemoselective orthogonal reactivity pathways for 2-chloro-5-
(chloromethyl)nicotinonitrile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility and
high fidelity in structural assembly.

Protocol A: Chemoselective N-Alkylation (Sn2 at the 5-
position)

Objective: Selectively functionalize the benzylic position without triggering premature SnAr at
the 2-chloro position.

e Preparation: Charge a dry 100 mL round-bottom flask with 2-chloro-5-
(chloromethyl)nicotinonitrile (1.0 eq, 10 mmol) and a secondary amine (e.g., morpholine,
1.1 eq, 11 mmol).

e Solvent & Base Selection: Add 30 mL of anhydrous Acetonitrile (MeCN), followed by
Potassium Carbonate (K2COs) (2.0 eq, 20 mmol).

o Causality: MeCN is selected over traditional dipolar aprotic solvents like DMF to comply
with modern sustainable chemistry guidelines and to prevent the generation of toxic
dimethylamine degradation products[6],[7]. K2COs is chosen as a mild, heterogeneous
base; unlike NaOH, it will not hydrolyze the sensitive 3-cyano group.

e Reaction: Stir the suspension at 45°C for 4 hours.

o Causality: Maintaining the temperature strictly below 50°C provides the thermodynamic
control necessary to prevent the amine from attacking the 2-chloro position.

o Self-Validation (IPC): Monitor the reaction via LC-MS. The system is validated when the
starting material peak (m/z 187) is completely depleted, and the product mass (m/z 238)
accounts for >95% of the Total lon Chromatogram (TIC).

» Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and
purify via silica gel chromatography.
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Protocol B: Buchwald-Hartwig Amination (Cross-
Coupling at the 2-position)

Objective: Install a sterically hindered or electronically deactivated amine at the 2-position of
the previously synthesized 5-substituted intermediate.

Preparation: In a Schlenk flask, combine the 5-substituted intermediate (1.0 eq), an aniline
derivative (1.2 eq), Pdz(dba)s (0.05 eq), Xantphos (0.1 eq), and Cs2COs (2.0 eq).

¢ Solvent & Degassing: Suspend the mixture in anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
and degas via three freeze-pump-thaw cycles.

o Causality: 2-MeTHF is a highly effective, biomass-derived alternative to THF or 1,4-
Dioxane, offering superior phase separation during aqueous workup[8],[9]. Degassing is
critical to prevent the oxidative deactivation of the Pd(0) catalyst.

e Reaction: Heat the mixture to 90°C for 12 hours under an argon atmosphere.

o Causality: While the 2-chloro position is activated by the adjacent cyano group, weak
nucleophiles like anilines require palladium catalysis to overcome the activation energy
barrier without resorting to destructive temperatures (>120°C)[3].

» Self-Validation (IPC): Perform TLC (Hexane/EtOAc 1:1). The protocol is validated by the
disappearance of the intermediate spot and the emergence of a highly fluorescent product
spot under 254 nm UV light.

Analytical Validation Workflow

To guarantee the integrity of the compound before deploying it in the protocols above, a strict
analytical workflow must be adhered to when generating the COA.
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Caption: Standard analytical workflow for Certificate of Analysis (COA) generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1457862/docs?utm_src=pdf-body-img#comprehensive-comparison-guide-specification-analysis-2-chloro-5-chloromethyl-nicotinonitrile
https://www.benchchem.com/product/b1457862?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457862?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e 1. fluorochem.co.uk [fluorochem.co.uk]

e 2.1360900-22-6|2-Chloro-5-(chloromethyl)nicotinonitrile| BLD Pharm [bldpharm.com]
¢ 3. 2-Chloro-5-(chloromethyl)pyridine | High-Purity Reagent [benchchem.com]

e 4. pubs.acs.org [pubs.acs.org]

¢ 5. Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications -
PubMed [pubmed.ncbi.nim.nih.gov]

e 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic
Chemistry with More Sustainabl... [ouci.dntb.gov.ua]

e 7. pubs.acs.org [pubs.acs.org]
¢ 8. semanticscholar.org [semanticscholar.org]

¢ 9. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic
Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Comprehensive Comparison Guide & Specification
Analysis: 2-Chloro-5-(chloromethyl)nicotinonitrile]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1457862/docs#comprehensive-
comparison-guide-specification-analysis-2-chloro-5-chloromethyl-nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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